molecular formula C8H14O2 B3053065 2-Hexenoic acid, 3-methyl-, methyl ester CAS No. 50652-80-7

2-Hexenoic acid, 3-methyl-, methyl ester

Cat. No. B3053065
CAS RN: 50652-80-7
M. Wt: 142.2 g/mol
InChI Key: FTNNIIIFSINEIF-UHFFFAOYSA-N
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Description

“2-Hexenoic acid, 3-methyl-, methyl ester” is a chemical compound with the formula C7H12O2 . It has a molecular weight of 128.1690 . This compound has been identified as the substance responsible for the odor of human sweat .


Molecular Structure Analysis

The molecular structure of “2-Hexenoic acid, 3-methyl-, methyl ester” includes a total of 20 bonds. There are 8 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, and 1 ester (aliphatic) .


Chemical Reactions Analysis

While specific chemical reactions involving “2-Hexenoic acid, 3-methyl-, methyl ester” are not detailed in the search results, it’s known that similar compounds can undergo various reactions. For instance, methyl esters of 2-hexenoic and 3-hexenoic acids were formed and further hydrogenated to the methyl ester of hexanoic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Hexenoic acid, 3-methyl-, methyl ester” include a molecular weight of 128.1690 . More specific properties such as boiling point, melting point, and density were not found in the search results.

Scientific Research Applications

Chemistry and Catalysis

  • Selective Isomerization/Hydroformylation of Fatty Acid Methyl Esters : A study by Gaide et al. (2017) in "ACS Catalysis" developed an isomerization/hydroformylation tandem reaction for fatty acid methyl esters, utilizing methyl 3-hexenoate, a similar compound to 2-hexenoic acid, 3-methyl-, methyl ester. This process achieved high yields and selectivities under mild conditions, indicating potential applications in chemical synthesis (Gaide et al., 2017).

Combustion and Energy

  • Oxidation and Combustion Characteristics : Zhang et al. (2014) in "Combustion and Flame" investigated the oxidation of trans-methyl-3-hexenoate under various conditions, providing insights into the role of the C=C double bond in fuel oxidation. The findings are relevant for understanding the combustion properties of similar esters (Zhang et al., 2014).

Environmental Science and Biodegradation

  • Anaerobic Degradation of n-Hexane : Küppers et al. (2019) in "Chembiochem" described the metabolites formed during the anaerobic degradation of n-hexane, including intermediates similar to 2-hexenoic acid, 3-methyl-, methyl ester. This research contributes to understanding the environmental fate of such compounds (Küppers et al., 2019).

Materials Science

  • Polyhydroxyalkanoates Production and Structural Studies : Asranudin et al. (2022) in the "Journal of Fibers and Polymer Composites" explored the production of biodegradable polymers from bacteria, where 4-hexenoic acid methyl ester was a major component. This study highlights the application of such esters in biodegradable material production (Asranudin et al., 2022).

Other Relevant Applications

  • Volatile Components in Plants : Han and Chen (2002) in the "Journal of agricultural and food chemistry" identified volatile components from tea shoots, including E-2-hexenoic acid. This research contributes to understanding the role of similar esters in plant biology and their potential applications in agriculture and food science (Han & Chen, 2002).

Safety and Hazards

When handling “2-Hexenoic acid, 3-methyl-, methyl ester”, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

methyl 3-methylhex-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-4-5-7(2)6-8(9)10-3/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTNNIIIFSINEIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=CC(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80341584
Record name 2-Hexenoic acid, 3-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80341584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

50652-80-7
Record name Methyl 3-methyl-2-hexenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50652-80-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hexenoic acid, 3-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80341584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl (Z)-3-methylhex-2-enoate and Methyl (E)-3-methylhex-2-enoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.104.774
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Hexenoic acid, 3-methyl-, methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.127.510
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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